1H and 13C NMR spectroscopy reference data for tert-Butyl 3-fluoro-4-formylbenzoate
1H and 13C NMR spectroscopy reference data for tert-Butyl 3-fluoro-4-formylbenzoate
Comprehensive 1 H and 13 C NMR Spectroscopy Reference Data for tert-Butyl 3-fluoro-4-formylbenzoate: A Technical Guide for Structural Elucidation
Executive Summary & Strategic Importance
In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique. Fluorinated building blocks are critical in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and increasing target binding affinity[1]. Among these, tert-Butyl 3-fluoro-4-formylbenzoate (CAS: 866625-12-9) serves as a highly versatile intermediate[2]. It provides three distinct orthogonal functional groups—a protected carboxylate (tert-butyl ester), an electrophilic aldehyde (formyl), and a highly electronegative fluorine atom—enabling precise, late-stage functionalization.
For researchers and drug development professionals, confirming the exact regiochemistry and structural integrity of this building block is paramount. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 3-fluoro-4-formylbenzoate, detailing empirical reference data, spin-spin coupling networks, and self-validating experimental protocols.
Electronic & Structural Dynamics
The NMR spectral signature of tert-Butyl 3-fluoro-4-formylbenzoate is dictated by the competing and synergistic electronic effects of its substituents on the central benzene ring:
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Formyl Group (-CHO) at C4: Strongly electron-withdrawing via both inductive ( −I ) and resonance ( −R ) effects. It heavily deshields the ortho and para protons/carbons.
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tert-Butyl Ester (-COOtBu) at C1: Electron-withdrawing, primarily affecting the ortho positions, while the bulky tert-butyl group provides a massive, easily identifiable singlet in the aliphatic region.
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Fluoro Group (-F) at C3: Highly electronegative, exerting a strong inductive withdrawing effect ( −I ) that deshields the attached carbon (C3), but also capable of electron donation via resonance ( +R ) into the ortho and para positions. Furthermore, the 19 F nucleus (spin ½, 100% natural abundance) introduces complex heteronuclear spin-spin coupling ( JHF and JCF ) throughout the molecule.
Understanding these vectors is essential for accurate spectral assignment, as the heteronuclear coupling constants ( J -couplings) serve as absolute markers for atomic connectivity.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data collection, mitigating artifacts such as B0 field drift or incomplete relaxation[3].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of tert-Butyl 3-fluoro-4-formylbenzoate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides the deuterium lock signal to stabilize the magnetic field, while TMS acts as the internal standard, self-validating the 0.00 ppm chemical shift axis.
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Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Automatically tune and match the probe for 1 H and 13 C frequencies, and perform gradient shimming.
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Causality: Precise shimming ensures a homogeneous magnetic field, which is critical for resolving fine heteronuclear splittings (e.g., 4JHF≈1.0 Hz).
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1 H NMR Acquisition:
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Parameters: 30° excitation pulse, 1.0 s relaxation delay ( D1 ), 64 transients.
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Causality: A 30° pulse (rather than 90°) ensures that protons with longer longitudinal relaxation times ( T1 ) are not saturated, maintaining accurate quantitative integration.
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13 C NMR Acquisition:
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Parameters: 30° excitation pulse, WALTZ-16 composite pulse decoupling, 2.0 s relaxation delay ( D1 ), 1024 transients.
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Causality: The extended D1 of 2.0 s is mandatory to allow the quaternary carbons (C1, C3, C4, and the ester carbonyl), which lack attached protons to facilitate dipole-dipole relaxation, to return to thermal equilibrium[3]. WALTZ-16 decoupling removes 1 H- 13 C splittings without excessive sample heating.
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Workflow Visualization
Fig 1: Self-validating NMR acquisition and processing workflow for fluorinated building blocks.
1 H NMR Reference Data & Mechanistic Causality
The proton spectrum of this molecule is highly diagnostic due to the presence of the 19 F nucleus. The table below summarizes the empirical reference data at 400 MHz in CDCl 3 .
Table 1: 1 H NMR Spectral Data
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Structural Assignment & Causality |
| -CHO | 10.35 | d | 1H | 4JHF≈1.5 | Formyl proton: Highly deshielded by the carbonyl oxygen. Exhibits long-range "W-coupling" to the ortho-fluorine. |
| H6 | 7.97 | dd | 1H | 3JHH=8.0 , 4JHH=1.5 | Aromatic CH (C6): Ortho to the ester group and ortho to H5. Deshielded by both the ester and formyl groups. |
| H5 | 7.94 | dd | 1H | 3JHH=8.0 , 4JHF≈1.0 | Aromatic CH (C5): Ortho to the formyl group, resulting in a strong downfield shift. Couples with H6. |
| H2 | 7.90 | dd | 1H | 3JHF=9.5 , 4JHH=1.5 | Aromatic CH (C2): Isolated between the ester and fluorine. The large 3JHF (9.5 Hz) is the definitive marker for this proton. |
| -C(CH 3 ) 3 | 1.60 | s | 9H | N/A | tert-Butyl protons: Massive equivalent singlet. Shielded aliphatic environment. |
Note: The exact chemical shifts may vary slightly ( ±0.05 ppm) depending on sample concentration and exact temperature, but the coupling constants remain rigid structural anchors.
13 C NMR Reference Data & Mechanistic Causality
The 13 C spectrum is defined by the profound heteronuclear splitting caused by the 19 F atom. Because 19 F is 100% abundant, every carbon atom in the aromatic ring is split into a doublet, with the magnitude of the JCF coupling decaying as a function of bond distance[3].
Table 2: 13 C NMR Spectral Data
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Structural Assignment & Causality |
| -CHO | 187.0 | d | 3JCF≈5.0 | Formyl Carbonyl: Highly deshielded sp2 carbon. Long-range coupling to F confirms ortho relationship. |
| C3 | 164.6 | d | 1JCF≈255.0 | C-F (Ipso): The massive 255 Hz coupling is caused by direct orbital overlap and high s-character of the C-F bond. |
| -COOtBu | 164.0 | s | N/A | Ester Carbonyl: Deshielded, but typically lacks resolvable C-F coupling due to distance ( 4JCF ). |
| C1 | 137.8 | d | 3JCF≈6.0 | C-Ester (Ipso): Quaternary carbon. Shifted downfield by the ester group. |
| C5 | 131.2 | d | 3JCF≈3.0 | Aromatic CH: Meta to the fluorine atom. |
| C4 | 128.1 | d | 2JCF≈12.0 | C-CHO (Ipso): Ortho to fluorine. The 12 Hz coupling is characteristic of a 2-bond C−F interaction. |
| C6 | 125.8 | d | 4JCF≈1.5 | Aromatic CH: Para to the fluorine atom. Minimal coupling. |
| C2 | 117.4 | d | 2JCF≈22.0 | Aromatic CH: Ortho to fluorine. The strong inductive effect of F shields this carbon, pushing it upfield relative to other aromatics. |
| -C(CH 3 ) 3 | 82.0 | s | N/A | tert-Butyl Quaternary: Deshielded by the adjacent ester oxygen. |
| -CH 3 | 28.1 | s | N/A | tert-Butyl Methyls: Standard aliphatic region. |
Causality of C-F Splitting: The magnitude of JCF is the ultimate diagnostic tool. The carbon directly attached to fluorine (C3) will always exhibit a 1JCF of ~240–260 Hz. The ortho carbons (C2 and C4) exhibit 2JCF of ~10–25 Hz. This predictable decay allows the chemist to map the exact distance of every carbon from the fluorine atom, entirely validating the regiochemistry of the building block.
Conclusion
The rigorous NMR characterization of tert-Butyl 3-fluoro-4-formylbenzoate requires an understanding of both the electronic properties of its functional groups and the specific mechanics of heteronuclear spin-spin coupling. By employing a self-validating acquisition protocol with appropriate relaxation delays and leveraging the diagnostic JHF and JCF coupling constants, researchers can unequivocally verify the structural integrity of this critical fluorinated building block prior to its deployment in complex drug discovery campaigns.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier.[Link]
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NextSDS. (2026). tert-Butyl 3-fluoro-4-formylbenzoate — Chemical Substance Information (CAS 866625-12-9). NextSDS Substance Database. [Link]
